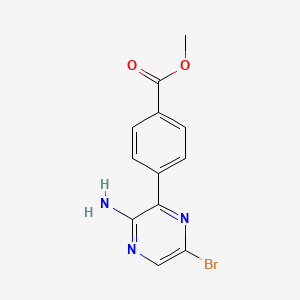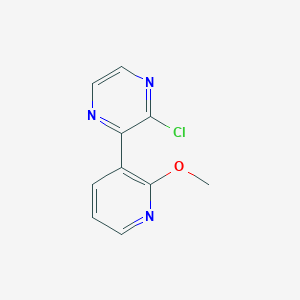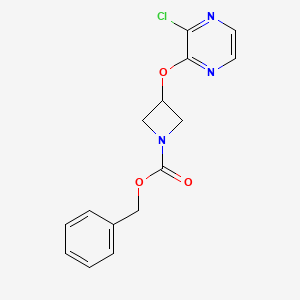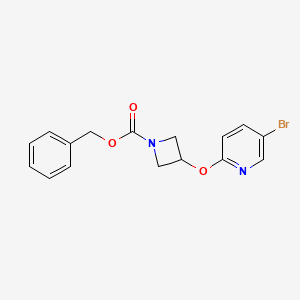
(2-Bromo-5-trifluoromethoxyphenyl)-cyclobutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-trifluoromethoxyphenyl)-cyclobutylamine: is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a cyclobutylamine moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-trifluoromethoxyphenyl)-cyclobutylamine typically involves multiple steps:
Bromination: The starting material, 2-trifluoromethoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the phenyl ring.
Cyclobutylamine Introduction: The brominated intermediate is then subjected to a nucleophilic substitution reaction with cyclobutylamine. This step often requires a base such as potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of solvents that enhance the efficiency of each step. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as alkyl or aryl groups, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or Grignard reagents (RMgX) are employed under appropriate conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Dehalogenated products or substituted derivatives.
Substitution: Various substituted phenyl-cyclobutylamine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Bromo-5-trifluoromethoxyphenyl)-cyclobutylamine is used as a building block for the synthesis of more complex molecules
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of new pharmaceuticals. Its potential interactions with biological targets can be investigated to discover new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets can lead to the development of new treatments for diseases.
Industry
The compound’s unique properties may also find applications in the material science industry, where it can be used to develop new materials with specific characteristics, such as improved thermal stability or enhanced electronic properties.
Mécanisme D'action
The mechanism by which (2-Bromo-5-trifluoromethoxyphenyl)-cyclobutylamine exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The trifluoromethoxy group and the cyclobutylamine moiety play crucial roles in determining the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-5-trifluoromethoxyphenyl)-methylamine
- (2-Bromo-5-trifluoromethoxyphenyl)-ethylamine
- (2-Bromo-5-trifluoromethoxyphenyl)-propylamine
Uniqueness
Compared to its analogs, (2-Bromo-5-trifluoromethoxyphenyl)-cyclobutylamine is unique due to the presence of the cyclobutylamine group. This structural feature can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
IUPAC Name |
2-bromo-N-cyclobutyl-5-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-9-5-4-8(17-11(13,14)15)6-10(9)16-7-2-1-3-7/h4-7,16H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPMNOKUIAKSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC(=C2)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














